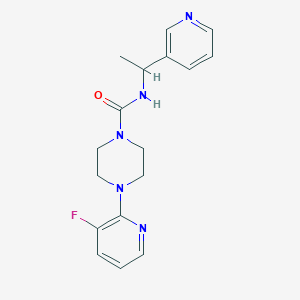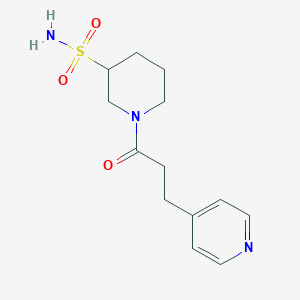
1-(3-Pyridin-4-ylpropanoyl)piperidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Pyridin-4-ylpropanoyl)piperidine-3-sulfonamide is a compound that features a piperidine ring, a pyridine ring, and a sulfonamide group. These structural elements are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Pyridin-4-ylpropanoyl)piperidine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the acylation of piperidine with 3-pyridin-4-ylpropanoic acid, followed by sulfonation to introduce the sulfonamide group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of automated systems can enhance the efficiency and consistency of the synthesis, ensuring that the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Pyridin-4-ylpropanoyl)piperidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, often facilitated by halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(3-Pyridin-4-ylpropanoyl)piperidine-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Pyridin-4-ylpropanoyl)piperidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like piperidine-3-carboxamide and piperidine-4-sulfonamide share structural similarities.
Pyridine Derivatives: Compounds such as 3-pyridin-4-ylpropanoic acid and pyridine-3-sulfonamide are related in structure.
Uniqueness: 1-(3-Pyridin-4-ylpropanoyl)piperidine-3-sulfonamide is unique due to its combination of a piperidine ring, a pyridine ring, and a sulfonamide group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(3-pyridin-4-ylpropanoyl)piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c14-20(18,19)12-2-1-9-16(10-12)13(17)4-3-11-5-7-15-8-6-11/h5-8,12H,1-4,9-10H2,(H2,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIPWHOGDIZCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=NC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(2-Methylphenyl)pyrrolidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7411834.png)
![3-cyclopropyl-N-[(3-methoxy-4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7411836.png)
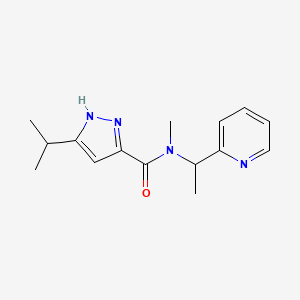
![N-[(1-acetylpiperidin-4-yl)methyl]-5-chloro-6-methoxypyridine-3-carboxamide](/img/structure/B7411844.png)
![N-[1-(2-methylphenyl)propan-2-yl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7411845.png)
![1-[3-(1-Benzofuran-2-yl)propanoyl]piperidine-3-sulfonamide](/img/structure/B7411848.png)
![2-chloro-5-hydroxy-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7411855.png)
![6-cyclopropyl-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7411862.png)
![5-chloro-6-methoxy-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B7411880.png)
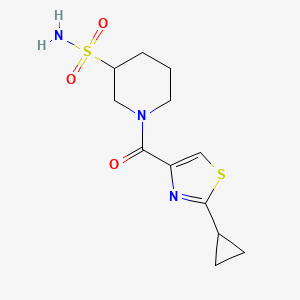
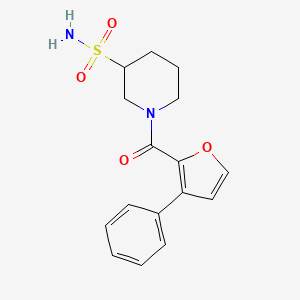
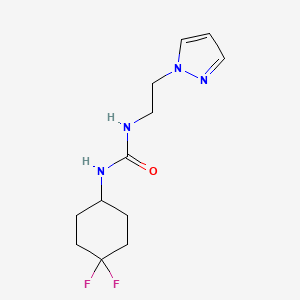
![1-[1-(2,3-Dimethylphenyl)ethyl]-3-[(2,5-dimethylpyrazol-3-yl)methyl]urea](/img/structure/B7411922.png)
